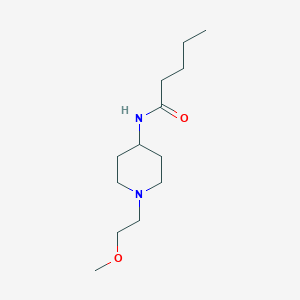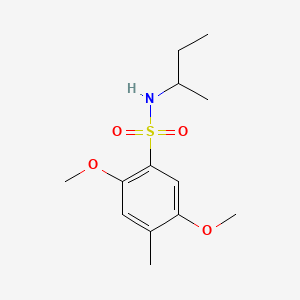
1-Bromo-2,4,4-trimethyl pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-2,4,4-trimethyl pentane” is an organic compound with the molecular formula C8H17Br . It is also known by its synonyms such as “1-bromo-2,4,4-trimethylpentane” and "30295-24-0" .
Molecular Structure Analysis
The molecular weight of “1-Bromo-2,4,4-trimethyl pentane” is 193.12 g/mol . The InChI representation of the molecule is InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 . The Canonical SMILES representation is CC(CC(C)(C)C)CBr .
Physical And Chemical Properties Analysis
“1-Bromo-2,4,4-trimethyl pentane” has a molecular weight of 193.12 g/mol . It has a complexity of 71.1 and a XLogP3-AA of 3.9 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the molecule are 192.05136 g/mol . The topological polar surface area is 0 Ų . The molecule has 9 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Structural Analysis
- Raman Spectra Analysis : A study by Matsuura, Fukuhara, Takashima, and Sakakibara (1990) explored the Raman spectra of 2-bromo-2,4,4-trimethylpentane, providing insights into its vibrational modes, particularly in relation to Triton X surfactants. They found that molecules of this compound exhibit gauche and trans forms in different states (Matsuura et al., 1990).
- Vibrational Analysis of Alkyl Bromides : Crowder and Jalilian (1978) conducted a vibrational analysis of branched-chain bromides, including 1-bromo-2-methylalkanes. Their study provided detailed vibrational assignments and insights into rotational isomers (Crowder & Jalilian, 1978).
Synthesis and Chemical Properties
- Synthesis of Aminomethyloxy Derivatives : Dzhafarov et al. (2010) synthesized new aminomethyloxy derivatives from 1-(propylsulfanyl)pentane, which was created using 1-bromopentan-2-ol. These compounds were tested as antimicrobial additives, highlighting potential applications in medicine and industry (Dzhafarov et al., 2010).
Chemical Reactions and Kinetics
- Hydrogenation and Deactivation Kinetics : A study by Lylykangas, Rautanen, and Krause (2004) investigated the hydrogenation of isooctenes, including 2,4,4-trimethyl-1-pentene, providing valuable insights into reaction kinetics and catalyst deactivation in industrial processes (Lylykangas et al., 2004).
Applications in Organic Chemistry
- Electrochemical Reduction Studies : The electrochemical reduction of dihalopentanes, including derivatives of 1-bromo-2,4,4-trimethyl pentane, was studied by Pritts and Peters (1994). This research provides insights into potential synthetic pathways and chemical transformations (Pritts & Peters, 1994).
Eigenschaften
IUPAC Name |
1-bromo-2,4,4-trimethylpentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRARZZEXIZUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4,4-trimethyl pentane | |
CAS RN |
30295-24-0 |
Source


|
| Record name | 1-bromo-2,4,4-trimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)

![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)



![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)